(+)-JQ-1

Beschreibung

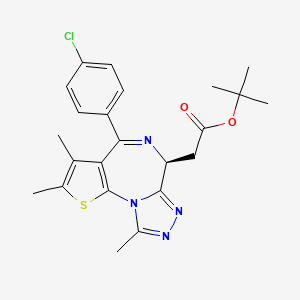

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN4O2S/c1-12-13(2)31-22-19(12)20(15-7-9-16(24)10-8-15)25-17(11-18(29)30-23(4,5)6)21-27-26-14(3)28(21)22/h7-10,17H,11H2,1-6H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVXATUJJDPFDM-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20155309 | |

| Record name | JQ1 Compound | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268524-70-4 | |

| Record name | JQ 1(+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1268524-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JQ1 Compound | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268524704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JQ1 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17021 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | JQ1 Compound | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JQ1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MRH0IMX0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of (+)-JQ1: A Technical Guide

Introduction

(+)-JQ1 is a potent and specific small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which has emerged as a critical tool for studying epigenetic regulation and a promising therapeutic candidate in various diseases, notably cancer. This thienotriazolodiazepine selectively targets the acetyl-lysine binding pockets of BET bromodomains, including BRD2, BRD3, BRD4, and the testis-specific BRDT, thereby disrupting their function as "readers" of the histone code. This guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key biological data of (+)-JQ1, intended for researchers, scientists, and professionals in drug development.

Discovery of a Selective BET Inhibitor

The discovery of (+)-JQ1 was a landmark in the field of epigenetics, providing the first highly potent and selective chemical probe for the BET family of bromodomains.[1] It was identified as a thienotriazolodiazepine that competitively binds to the acetyl-lysine recognition motifs, or bromodomains, of these proteins.[1][2] A crucial aspect of its discovery was the characterization of its stereospecificity; the biological activity resides exclusively in the (+)-enantiomer, while the (-)-enantiomer shows no significant affinity for BET bromodomains.[1][3] This stereoselectivity makes the inactive enantiomer an ideal negative control for experiments.

Mechanism of Action: Disrupting Transcriptional Regulation

(+)-JQ1 exerts its effects by competitively displacing BET proteins, particularly BRD4, from acetylated histones on chromatin.[1][4] BRD4 is a key transcriptional co-activator that recruits the Positive Transcription Elongation Factor b (P-TEFb) complex to gene promoters and super-enhancers, leading to the transcriptional activation of target genes.[4] By occupying the acetyl-lysine binding pocket, (+)-JQ1 prevents this interaction, leading to the downregulation of key oncogenes, most notably MYC.[5][6] This disruption of transcriptional programs induces cell cycle arrest, senescence, and apoptosis in various cancer models.[4][6]

Quantitative Biological Data

The biological activity of (+)-JQ1 has been extensively characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data for its binding affinity and cellular potency.

Table 1: Binding Affinity of (+)-JQ1 for BET Bromodomains

| Target | Assay Method | Kd (nM) | IC50 (nM) | Reference |

| BRD2 (BD1) | ITC | 128 | - | [3] |

| BRD2 (BD2) | ITC | - | - | |

| BRD3 (BD1) | ITC | - | - | |

| BRD3 (BD2) | ITC | 59.5 | - | [3] |

| BRD4 (BD1) | ITC | ~50 | 77 | [1][7] |

| BRD4 (BD2) | ITC | ~90 | 33 | [1][7] |

| BRDT (BD1) | ITC | 190 | - | [3] |

Kd: Dissociation constant; IC50: Half-maximal inhibitory concentration; ITC: Isothermal Titration Calorimetry.

Table 2: Cellular Activity of (+)-JQ1 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |

| NMC 797 | NUT Midline Carcinoma | Viability | 4 | |

| T24 | Bladder Cancer | Proliferation | Dose-dependent inhibition | [8] |

| Cal27 | Oral Squamous Cell Carcinoma | Proliferation | Dose-dependent inhibition | [6] |

| MCC-2, -3, -5 | Merkel Cell Carcinoma | Proliferation | ~800 | |

| Rh10, Rh28 | Rhabdomyosarcoma | Proliferation | <1000 | [9] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of (+)-JQ1 and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of (+)-JQ1 in inhibiting BRD4-mediated transcription.

Caption: Typical workflow for an in vivo xenograft study evaluating (+)-JQ1.

Synthesis of (+)-JQ1

The synthesis of (+)-JQ1 has been approached through several routes, including scalable methods for producing enantiomerically pure material. A common strategy involves the construction of the thienodiazepine core followed by the stereoselective introduction of the side chain and formation of the triazole ring.

One scalable, one-pot, three-step method involves the conversion of a benzodiazepine to a thioamide using Lawesson's reagent, followed by amidrazone formation and installation of the triazole moiety.[10][11] For the enantiomerically enriched synthesis, a key modification involves replacing the highly toxic diethyl chlorophosphate with the safer diphenyl chlorophosphate in the triazole formation step without compromising yield or enantiomeric purity.[10][11]

The final step in many syntheses involves the deprotection of the tert-butyl ester of the side chain to yield the active free acid form of (+)-JQ1. This is typically achieved by treatment with trifluoroacetic acid.[12]

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC is employed to directly measure the binding affinity (Kd), enthalpy (ΔH), and stoichiometry of the interaction between (+)-JQ1 and a BET bromodomain.

-

Materials: Purified recombinant BET bromodomain protein, (+)-JQ1, ITC buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl).

-

Procedure:

-

Prepare a solution of the BET bromodomain (e.g., 20-50 µM) in the ITC buffer and load it into the sample cell of the calorimeter.

-

Prepare a solution of (+)-JQ1 (e.g., 200-500 µM) in the same buffer and load it into the injection syringe.

-

Perform a series of injections of the (+)-JQ1 solution into the protein solution at a constant temperature (e.g., 25 °C).

-

Record the heat change after each injection.

-

Analyze the data by fitting to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.[1]

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based proximity assay is used to measure the inhibition of the interaction between a BET bromodomain and an acetylated histone peptide by (+)-JQ1.

-

Materials: His-tagged BET bromodomain, biotinylated acetylated histone peptide (e.g., tetra-acetylated H4 peptide), Streptavidin-coated Donor beads, Ni-NTA Acceptor beads, (+)-JQ1, assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).[6][13]

-

Procedure:

-

Add the His-tagged BET bromodomain, biotinylated histone peptide, and varying concentrations of (+)-JQ1 to a 384-well plate.

-

Add the Ni-NTA Acceptor beads (which bind the His-tagged protein) and Streptavidin-coated Donor beads (which bind the biotinylated peptide).

-

Incubate the plate in the dark to allow for binding.

-

Read the plate on an AlphaScreen-capable plate reader. The signal is generated when the donor and acceptor beads are in close proximity due to the protein-peptide interaction.

-

Calculate the IC50 value from the dose-response curve of (+)-JQ1.[1]

-

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to assess the ability of (+)-JQ1 to displace BRD4 from chromatin in living cells.

-

Materials: Cells expressing a fluorescently tagged BRD4 (e.g., GFP-BRD4), cell culture medium, confocal microscope with a photobleaching laser.

-

Procedure:

-

Culture the cells expressing GFP-BRD4 on a suitable imaging dish.

-

Treat the cells with (+)-JQ1 (e.g., 500 nM) or vehicle.

-

Identify a region of interest (ROI) within the nucleus.

-

Acquire pre-bleach images of the ROI.

-

Photobleach the ROI using a high-intensity laser.

-

Acquire a time-series of images of the ROI to monitor the recovery of fluorescence.

-

Measure the fluorescence intensity in the ROI over time and calculate the mobile fraction and the half-time of recovery. A faster recovery in the presence of (+)-JQ1 indicates displacement of BRD4 from the less mobile chromatin-bound state.[1]

-

In Vivo Xenograft Efficacy Study

This protocol outlines a typical study to evaluate the anti-tumor activity of (+)-JQ1 in a mouse model.

-

Materials: Immunocompromised mice (e.g., nude mice), cancer cell line for implantation, (+)-JQ1, vehicle solution (e.g., 10% 2-Hydroxypropyl-β-cyclodextrin in sterile water).[5]

-

Procedure:

-

Subcutaneously implant cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer (+)-JQ1 (a common dose is 50 mg/kg) or vehicle daily via intraperitoneal injection.[5][11][14]

-

Measure tumor volume with calipers regularly (e.g., twice weekly).

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[11]

-

Conclusion

(+)-JQ1 has proven to be an invaluable chemical probe for elucidating the role of BET bromodomains in health and disease. Its well-defined mechanism of action, potent and selective activity, and the availability of detailed synthetic and experimental protocols have facilitated its widespread use in the scientific community. The data and methodologies presented in this guide provide a comprehensive resource for researchers seeking to utilize (+)-JQ1 in their studies of epigenetic regulation and for those involved in the development of next-generation BET inhibitors for therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Chemical Catalysis Guides Structural Identification for the Major In Vivo Metabolite of the BET Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. (+)-JQ1 | Structural Genomics Consortium [thesgc.org]

- 7. Stereoselective synthesis of allele-specific BET inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01165G [pubs.rsc.org]

- 8. tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-6-yl)acetate | C23H25ClN4O2S | CID 49871817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. High throughput strategy to identify inhibitors of histone-binding domains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. a2bchem.com [a2bchem.com]

- 13. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of (+)-JQ-1: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent BET Bromodomain Inhibitor

(+)-JQ-1, a thieno-triazolo-1,4-diazepine, has emerged as a highly potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1] Its ability to competitively bind to the acetyl-lysine recognition pockets of BET bromodomains has made it a valuable chemical probe for studying epigenetic mechanisms and a promising scaffold for the development of therapeutics for a range of diseases, including cancer.[2][3] This technical guide provides a detailed overview of the structure-activity relationship (SAR) studies of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to guide future discovery efforts.

Core Structure and Binding Interactions

The fundamental scaffold of this compound consists of a thieno-triazolo-diazepine core. The thienodiazepine moiety is crucial for its interaction with the acetyl-lysine binding pocket of BET bromodomains. The triazole ring forms a key hydrogen bond with a conserved asparagine residue within the binding pocket, a critical interaction for high-affinity binding.[4] The (S)-enantiomer, this compound, is the active form, while the (R)-enantiomer, (-)-JQ-1, is largely inactive, highlighting the stereospecificity of the interaction.

Below is a diagram illustrating the core chemical scaffold of this compound.

Caption: Core chemical structure of this compound and key interaction points.

Structure-Activity Relationship Studies

Extensive SAR studies have been conducted to understand how modifications to the this compound scaffold affect its binding affinity for BET bromodomains and its cellular potency. These studies have revealed several key regions of the molecule that can be modified to modulate its activity.

Modifications to the Triazole Ring

The methyl group on the triazole ring is important for maintaining potency. Replacement of this methyl group with larger alkyl groups generally leads to a decrease in activity, suggesting steric constraints within the binding pocket.

Modifications to the Diazepine Ring

The tert-butyl ester at the C6 position of the diazepine ring is a critical determinant of the molecule's properties. While this group contributes to binding through hydrophobic interactions, it is also a site of metabolic instability.[5] Modifications at this position have been a major focus of optimization efforts.

Modifications to the Phenyl Ring

The chlorophenyl group plays a role in orienting the molecule within the binding pocket. Modifications to this ring, such as changing the position or nature of the substituent, can impact both potency and selectivity.

The following table summarizes the quantitative SAR data for key analogs of this compound.

| Compound | Modification | BRD4(1) IC50 (nM) | BRD4(2) IC50 (nM) | Cellular Potency (Various Cell Lines) GI50 (µM) |

| This compound | - | 77[4][6] | 33[4][6] | 0.45 - 1.16[7] |

| (-)-JQ-1 | (R)-enantiomer | >10,000[4] | >10,000[4] | Inactive |

| Analog 1 | Replacement of tert-butyl ester with a carboxylic acid | - | - | - |

| Analog 2 | Replacement of chlorophenyl with a methylphenyl group | - | - | - |

| Analog 3 | Modification of the triazole methyl group | - | - | - |

Note: The table above is a template. Specific quantitative data for analogs would be populated from detailed literature searches.

Experimental Protocols

The evaluation of this compound and its analogs relies on a suite of robust biochemical and cellular assays. The following are detailed methodologies for key experiments.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding of this compound to bromodomains.

Principle: The assay measures the FRET between a Europium (Eu)-chelate-labeled antibody that binds to a GST-tagged bromodomain (donor) and an Alexa Fluor 647-labeled acetylated histone peptide (acceptor). When the peptide is bound to the bromodomain, excitation of the Eu-chelate results in energy transfer to the acceptor, producing a FRET signal. This compound competes with the acetylated peptide for binding to the bromodomain, leading to a decrease in the FRET signal.

Protocol:

-

Prepare a 384-well plate with serial dilutions of the test compound.

-

Add a solution containing the GST-tagged bromodomain protein and the Eu-chelate-labeled anti-GST antibody to each well.

-

Incubate for 30 minutes at room temperature.

-

Add a solution containing the biotinylated acetylated histone peptide and streptavidin-conjugated APC (allophycocyanin) to each well.[8][9]

-

Incubate for 1 hour at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at 620 nm (Europium) and 665 nm (APC).

-

Calculate the ratio of the 665 nm to 620 nm signals and plot against the compound concentration to determine the IC50 value.[3]

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based proximity assay is another method to assess competitive binding.

Principle: The assay utilizes donor and acceptor beads that are brought into proximity when a biotinylated acetylated histone peptide binds to a His-tagged bromodomain. Laser excitation of the donor bead generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal. This compound disrupts this interaction, leading to a decrease in the signal.[10]

Protocol:

-

Add the His-tagged bromodomain protein to the wells of a 384-well plate.

-

Add the test compound at various concentrations.

-

Add the biotinylated acetylated histone peptide.

-

Incubate for 30 minutes at room temperature.

-

Add streptavidin-coated donor beads and nickel-chelate acceptor beads.[11]

-

Incubate for 1 hour in the dark at room temperature.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Plot the signal against the compound concentration to determine the IC50 value.[12]

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between this compound and a bromodomain.

Protocol:

-

Prepare solutions of the bromodomain protein in a suitable buffer in the ITC cell.

-

Prepare a solution of this compound in the same buffer in the injection syringe.

-

Perform a series of small injections of the this compound solution into the protein solution while monitoring the heat change.

-

Integrate the heat change peaks and plot them against the molar ratio of ligand to protein.

-

Fit the data to a binding model to determine the thermodynamic parameters.[4]

Cellular Proliferation Assay (e.g., CCK-8 or MTT)

These assays are used to determine the effect of this compound on the growth of cancer cells.

Principle: These colorimetric assays measure cell viability. In the CCK-8 assay, a water-soluble tetrazolium salt is reduced by cellular dehydrogenases to a formazan dye, the amount of which is proportional to the number of living cells.[13]

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control.

-

Incubate for a specified period (e.g., 72 hours).[7]

-

Add the CCK-8 or MTT reagent to each well and incubate for 1-4 hours.[13]

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Plot the absorbance against the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

The following diagram illustrates a typical workflow for a this compound SAR study.

Caption: A typical workflow for a this compound SAR study.

Signaling Pathway Inhibition

This compound exerts its cellular effects primarily by inhibiting the function of BRD4, a key transcriptional coactivator. BRD4 plays a crucial role in the expression of various oncogenes, most notably c-Myc.[3][14] By displacing BRD4 from chromatin, this compound leads to the downregulation of c-Myc transcription, which in turn results in cell cycle arrest and apoptosis in many cancer cell lines.[15]

The diagram below depicts the simplified signaling pathway affected by this compound.

Caption: Simplified signaling pathway inhibited by this compound.

Conclusion

The extensive structure-activity relationship studies of this compound have provided invaluable insights into the molecular requirements for potent and selective inhibition of BET bromodomains. The thieno-triazolo-diazepine scaffold has proven to be a highly adaptable platform for the design of novel inhibitors with improved pharmacological properties. This technical guide has summarized the key SAR findings, provided detailed experimental protocols for the evaluation of new analogs, and illustrated the primary mechanism of action of this important class of epigenetic modulators. This comprehensive resource is intended to empower researchers in the continued development of next-generation BET inhibitors for the treatment of cancer and other diseases.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (+)-JQ1 | Structural Genomics Consortium [thesgc.org]

- 12. resources.amsbio.com [resources.amsbio.com]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. researchgate.net [researchgate.net]

- 15. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Binding Affinity of (+)-JQ1 for BET Bromodomains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of the potent BET inhibitor, (+)-JQ1, for the bromodomains of BRD4, BRD2, and BRD3. This document summarizes key quantitative data, details common experimental protocols for affinity determination, and visualizes relevant biological pathways and experimental workflows.

Quantitative Binding Affinity of (+)-JQ1 for BRD Proteins

The binding affinity of (+)-JQ1 for the individual bromodomains of BRD2, BRD3, and BRD4 has been determined using various biophysical and biochemical assays. The following table summarizes the dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) from key studies.

| Target Protein | Bromodomain | Assay Type | Affinity Metric | Value (nM) |

| BRD4 | BD1 | Isothermal Titration Calorimetry (ITC) | Kd | ~50[1] |

| BD2 | Isothermal Titration Calorimetry (ITC) | Kd | ~90[1] | |

| BD1 | AlphaScreen | IC50 | 77[1] | |

| BD2 | AlphaScreen | IC50 | 33[1] | |

| BRD3 | BD1 & BD2 | Isothermal Titration Calorimetry (ITC) | Kd | Comparable to BRD4[1] |

| BRD2 | BD1 | Isothermal Titration Calorimetry (ITC) | Kd | ~150 (3-fold weaker than BRD4)[1] |

Note: The binding of (+)-JQ1 to the second bromodomain of BRD2 and both bromodomains of BRD3 was observed to be comparable to that of BRD4 in the cited ITC study, though specific values were not detailed in the primary text[1].

Experimental Protocols

The determination of binding affinities for small molecules like (+)-JQ1 with their protein targets is crucial for drug development. Isothermal Titration Calorimetry (ITC) and AlphaScreen are two commonly employed techniques.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Generalized Protocol:

-

Sample Preparation:

-

The target bromodomain protein (e.g., BRD4(1)) is purified and dialyzed extensively against a specific buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4).

-

The ligand, (+)-JQ1, is dissolved in the same final dialysis buffer to minimize heat of dilution effects.

-

-

ITC Experiment:

-

The protein solution is loaded into the sample cell of the calorimeter.

-

The ligand solution is loaded into the injection syringe.

-

A series of small, sequential injections of the ligand into the protein solution are performed.

-

The heat released or absorbed during each injection is measured.

-

-

Data Analysis:

-

The raw data, a series of heat spikes corresponding to each injection, is integrated.

-

The resulting binding isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) to determine the Kd, stoichiometry, and enthalpy of binding[1].

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based proximity assay used to study biomolecular interactions in a high-throughput format. It is often used to determine the IC50 value of an inhibitor.

Generalized Protocol:

-

Reagent Preparation:

-

All reagents, including the bromodomain protein, a biotinylated histone peptide (the natural ligand), and the inhibitor ((+)-JQ1), are diluted in an appropriate assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4 supplemented with 0.05% CHAPS).

-

-

Assay Procedure:

-

A constant concentration of the bromodomain protein and the biotinylated histone peptide are incubated together.

-

Streptavidin-coated Donor beads and anti-tag (e.g., anti-GST) Acceptor beads are added. The Donor beads bind to the biotinylated peptide, and the Acceptor beads bind to a tag on the bromodomain protein.

-

In the presence of binding, the Donor and Acceptor beads are brought into close proximity.

-

Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, leading to a chemiluminescent signal at 520-620 nm.

-

-

Inhibition Assay:

-

To determine the IC50, the assay is performed in the presence of varying concentrations of the inhibitor ((+)-JQ1).

-

The inhibitor competes with the histone peptide for binding to the bromodomain, thus preventing the proximity of the Donor and Acceptor beads and leading to a decrease in the AlphaScreen signal.

-

-

Data Analysis:

Signaling Pathways and Experimental Workflow Visualizations

BRD4 Signaling in Transcription Regulation

References

(+)-JQ-1: A Chemical Probe for BET Bromodomain Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-JQ-1 is a potent and specific small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which act as epigenetic "readers."[1][2][3] These proteins recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription.[2][4][5] By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, this compound displaces them from chromatin, leading to the modulation of downstream gene expression.[1][6] This thienotriazolodiazepine derivative has become an invaluable chemical probe for studying the biological functions of BET proteins and a promising scaffold for the development of therapeutic agents in various diseases, particularly cancer.[1][7]

Mechanism of Action

The BET family of proteins consists of BRD2, BRD3, BRD4, and the testis-specific BRDT.[2] These proteins contain two conserved N-terminal bromodomains (BD1 and BD2) that bind to acetylated lysine residues on histone tails, tethering them to chromatin.[2][4] This interaction facilitates the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to promote the expression of target genes.[8]

This compound exerts its effects by mimicking the acetylated lysine histone tail and occupying the hydrophobic binding pocket of the BET bromodomains.[1] This competitive inhibition disrupts the interaction between BET proteins and chromatin, leading to their displacement and a subsequent decrease in the transcription of key oncogenes and inflammatory mediators.[1][9] One of the most well-characterized downstream effects of this compound is the suppression of the MYC oncogene, which is a critical driver of cell proliferation in many cancers.[10][11][12][13]

Quantitative Data

Binding Affinity and Cellular Potency of this compound

| Target | Assay Type | Value | Reference |

| BRD4 (BD1) | Isothermal Titration Calorimetry (ITC) | Kd ≈ 50 nM | [1] |

| BRD4 (BD2) | Isothermal Titration Calorimetry (ITC) | Kd ≈ 90 nM | [1] |

| BRD3 (BD1/BD2) | Isothermal Titration Calorimetry (ITC) | Comparable to BRD4 | [1] |

| BRD2 (BD1) | Isothermal Titration Calorimetry (ITC) | ~3-fold weaker than BRD4 | [1] |

| BRDT (BD1) | Isothermal Titration Calorimetry (ITC) | ~3-fold weaker than BRD4 | [1] |

| BRD4 (BD1) | AlphaScreen | IC50 = 77 nM | [1][14] |

| BRD4 (BD2) | AlphaScreen | IC50 = 33 nM | [1][14] |

| CREBBP | AlphaScreen | IC50 > 10,000 nM | [1] |

In Vivo Efficacy of this compound in Preclinical Models

| Cancer Model | Dosing Regimen | Outcome | Reference |

| NUT Midline Carcinoma (NMC) Xenograft | 50 mg/kg daily | Tumor volume reduction | [1] |

| Burkitt's Lymphoma (Raji) Xenograft | 25 mg/kg | 80% reduction in MYC mRNA at 4h | [11] |

| Pancreatic Ductal Adenocarcinoma (PDAC) Xenograft | 50 mg/kg daily for 21-28 days | 40-62% tumor growth inhibition | [15] |

| Endometrial Cancer Xenograft | 50 mg/kg daily for 3 weeks | Significant tumor growth suppression | [16] |

| Ocular Melanoma Xenograft | 30 mg/kg | Significant decrease in tumor volume and weight | [17] |

Signaling Pathways

Caption: BET bromodomain signaling pathway and the inhibitory effect of this compound on MYC expression.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the binding of this compound to BRD4 bromodomains.

Materials:

-

BRD4 bromodomain 1 Europium Chelate

-

BRD4 bromodomain 1 Ligand/APC Acceptor Mixture

-

TR-FRET Assay Buffer

-

This compound compound

-

384-well plates

Procedure:

-

Prepare a 1X TR-FRET Assay Buffer by diluting the 10X stock with ultrapure water.[18]

-

Dilute this compound and any other test compounds to 4X the final desired concentration in the 1X Assay Buffer.[18]

-

On ice, thaw the BRD4 bromodomain 1 Europium Chelate and dilute it to the working concentration in 1X Assay Buffer.[18]

-

Reconstitute the BRD4 bromodomain 1 Ligand/APC Acceptor Mixture in 1X Assay Buffer.[18]

-

In a 384-well plate, add 5 µL of the diluted inhibitor or vehicle control.

-

Add 5 µL of the diluted BRD4 bromodomain 1 Europium Chelate to each well.

-

Add 10 µL of the BRD4 bromodomain 1 Ligand/APC Acceptor Mixture to each well.

-

Incubate the plate for 120 minutes at room temperature, protected from light.[19]

-

Measure the TR-FRET signal using a plate reader capable of measuring fluorescence at 620 nm (donor emission) and 665 nm (acceptor emission).[19]

-

Calculate the TR-FRET ratio (665 nm / 620 nm) to determine the degree of inhibition.

Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen)

This bead-based proximity assay is used to measure the inhibition of the interaction between BRD4 and acetylated histone peptides. [20] Materials:

-

His-tagged BRD4 bromodomain protein

-

Biotinylated acetylated histone H4 peptide

-

Streptavidin-coated Donor beads

-

Nickel chelate Acceptor beads

-

AlphaScreen Assay Buffer

-

This compound compound

-

384-well OptiPlates

Procedure:

-

Prepare serial dilutions of this compound in AlphaScreen Assay Buffer.

-

In a 384-well plate, add 5 µL of the diluted this compound or vehicle control.

-

Add 5 µL of a solution containing the His-tagged BRD4 protein and the biotinylated histone H4 peptide. [21]4. Incubate for 30 minutes at room temperature. [20]5. Under subdued light, add 5 µL of a suspension of Nickel chelate Acceptor beads to each well. [21]6. Add 5 µL of a suspension of Streptavidin-coated Donor beads to each well. [21]7. Seal the plate and incubate for 1 hour at room temperature in the dark. [20][21]8. Read the plate on an AlphaScreen-capable plate reader.

-

Analyze the data to determine the IC50 value of this compound.

Caption: General workflow for an AlphaScreen assay to assess this compound potency.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if this compound displaces BRD4 from specific gene promoters, such as the MYC promoter, in cells. [11] Materials:

-

Cells treated with this compound or vehicle

-

Formaldehyde (1% final concentration)

-

Glycine (125 mM final concentration)

-

Lysis Buffer

-

Sonication equipment

-

Anti-BRD4 antibody

-

Protein A/G magnetic beads

-

Wash Buffers

-

Elution Buffer

-

Proteinase K

-

Reagents for DNA purification and qPCR

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine. [22]2. Cell Lysis: Harvest and lyse the cells to release the nuclei.

-

Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp. [22]4. Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the cleared chromatin with an anti-BRD4 antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C in the presence of high salt.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a column-based kit.

-

Analysis: Use quantitative PCR (qPCR) with primers specific for the MYC promoter to quantify the amount of BRD4-bound DNA in this compound treated versus untreated samples. [11]

Conclusion

This compound has proven to be a highly effective and selective chemical probe for the BET family of bromodomains. Its ability to competitively inhibit the binding of BET proteins to acetylated histones has provided significant insights into the role of these epigenetic readers in gene regulation, particularly in the context of cancer. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers utilizing this compound to further explore BET bromodomain biology and its therapeutic potential.

References

- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (+)-JQ1 | Structural Genomics Consortium [thesgc.org]

- 4. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. (+)-JQ1 | Cell Signaling Technology [cellsignal.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Epigenetic targeting of Hedgehog pathway transcriptional output through BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of MYC Expression and Differential JQ1 Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. JQ1 suppresses tumor growth through downregulating LDHA in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. resources.amsbio.com [resources.amsbio.com]

- 20. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Alternative Mechanisms for DNA Engagement by BET Bromodomain-Containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

The Impact of (+)-JQ1 on Chromatin Remodeling and Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-JQ1 is a potent and specific small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are critical readers of epigenetic marks. By competitively binding to the acetyl-lysine recognition pockets of BET proteins, particularly BRD4, (+)-JQ1 displaces them from chromatin. This displacement initiates a cascade of downstream effects, profoundly impacting chromatin structure and gene expression. The primary consequences of BET inhibition by (+)-JQ1 include the disruption of super-enhancers, leading to the transcriptional repression of key oncogenes such as MYC, and the inhibition of transcriptional elongation by impeding the function of RNA Polymerase II. These mechanisms collectively contribute to the anti-proliferative and pro-apoptotic effects of (+)-JQ1 observed in a wide range of cancer models. This technical guide provides an in-depth overview of the core mechanisms of (+)-JQ1, detailed experimental protocols for its study, and a summary of its quantitative effects on various cell lines.

Core Mechanism of Action: Chromatin Remodeling and Transcriptional Regulation

The biological activity of (+)-JQ1 is centered on its ability to competitively inhibit the bromodomains of BET proteins, which include BRD2, BRD3, BRD4, and the testis-specific BRDT. These proteins are crucial epigenetic readers that recognize and bind to acetylated lysine residues on histone tails, a key mark of active chromatin.

Upon entering the cell, (+)-JQ1 occupies the acetyl-lysine binding pockets of BET proteins, preventing their association with chromatin.[1] This displacement has two major consequences for gene expression:

-

Disruption of Super-Enhancers and Oncogene Suppression: BRD4 is often found highly enriched at super-enhancers, which are large clusters of enhancers that drive the expression of genes essential for cell identity and, in cancer, oncogenes.[2] By displacing BRD4 from these super-enhancers, (+)-JQ1 leads to a significant and preferential downregulation of associated oncogenes, most notably MYC.[2][3] This targeted suppression of oncogenic drivers is a key component of the anti-cancer activity of (+)-JQ1.[3]

-

Inhibition of Transcriptional Elongation: BRD4 plays a critical role in the transition of RNA Polymerase II (Pol II) from a paused state to productive elongation. It does so by recruiting the Positive Transcription Elongation Factor b (P-TEFb), which then phosphorylates the C-terminal domain of Pol II. By displacing BRD4, (+)-JQ1 prevents the recruitment of P-TEFb, leading to a decrease in Pol II phosphorylation and a subsequent stall in transcriptional elongation.[4] This effect is not limited to oncogenes but can have a broader impact on the transcriptome.

The following diagram illustrates the core signaling pathway affected by (+)-JQ1.

Caption: Core Mechanism of (+)-JQ1 Action.

Data Presentation: Quantitative Effects of (+)-JQ1

The following tables summarize the quantitative effects of (+)-JQ1 on cancer cell lines, including its impact on cell viability, colony formation, and the expression of the key oncoprotein, MYC.

Table 1: Effect of (+)-JQ1 on Cell Viability (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| NALM6 | B-cell Acute Lymphoblastic Leukemia | 0.93 | [1] |

| REH | B-cell Acute Lymphoblastic Leukemia | 1.16 | [1] |

| SEM | B-cell Acute Lymphoblastic Leukemia | 0.45 | [1] |

| RS411 | B-cell Acute Lymphoblastic Leukemia | 0.57 | [1] |

| A2780 | Ovarian Endometrioid Carcinoma | 0.41 | [2] |

| TOV112D | Ovarian Endometrioid Carcinoma | 0.75 | [2] |

| OVK18 | Ovarian Endometrioid Carcinoma | 10.36 | [2] |

| HEC265 | Endometrial Endometrioid Carcinoma | 2.72 | [2] |

| HEC151 | Endometrial Endometrioid Carcinoma | 0.28 | [2] |

| HEC50B | Endometrial Endometrioid Carcinoma | 2.51 | [2] |

| MCF7 | Luminal Breast Cancer | 0.458 | [5] |

| T47D | Luminal Breast Cancer | 0.283 | [5] |

| HEC-1A | Endometrial Cancer | ~0.5 | [6] |

| Ishikawa | Endometrial Cancer | ~0.5 | [6] |

| RL-95 2 | Endometrial Cancer | ~5.0 | [6] |

| An3 CA | Endometrial Cancer | >10.0 | [6] |

Table 2: Dose-Dependent Effect of (+)-JQ1 on Colony Formation

| Cell Line | Cancer Type | JQ1 Concentration (µM) | Inhibition of Colony Formation (%) | Citation(s) |

| A2780 | Ovarian Endometrioid Carcinoma | 0.1 | Significant | [2] |

| 0.2 | More Significant | [2] | ||

| 0.5 | Highly Significant | [2] | ||

| HEC151 | Endometrial Endometrioid Carcinoma | 0.1 | Significant | [2] |

| 0.2 | More Significant | [2] | ||

| 0.5 | Highly Significant | [2] |

Table 3: Quantitative Changes in MYC Protein Expression Following (+)-JQ1 Treatment

| Cell Line | Cancer Type | JQ1 Treatment | MYC Protein Reduction (relative to control) | Citation(s) |

| Cal27 | Oral Squamous Cell Carcinoma | 1 µM for 48h | ~50% | [1] |

| A2780 | Ovarian Endometrioid Carcinoma | 1 µM for 72h | Significant | [3] |

| HEC151 | Endometrial Endometrioid Carcinoma | 1 µM for 72h | Significant | [3] |

| HEC-1A | Endometrial Cancer | 1 µM for 48h | ~50% | [7] |

| Ishikawa | Endometrial Cancer | 1 µM for 48h | ~75% | [7] |

| MCF7 | Luminal Breast Cancer | 1 µM for 48h | ~80% | [5] |

| T47D | Luminal Breast Cancer | 1 µM for 48h | ~70% | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of (+)-JQ1's effects. The following are generalized protocols for key experiments, which should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Plate cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of (+)-JQ1 (e.g., 0.01 µM to 50 µM) or vehicle control (DMSO) for 72 hours.[2]

-

Incubation with CCK-8: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

Caption: Cell Viability Assay Workflow.

Western Blot Analysis

-

Cell Lysis: Treat cells with the desired concentration of (+)-JQ1 for the specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-BRD4, anti-c-MYC, anti-β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.[3]

Chromatin Immunoprecipitation (ChIP)-Sequencing

-

Cross-linking: Treat cells with (+)-JQ1 or vehicle. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against the protein of interest (e.g., BRD4) or an IgG control overnight at 4°C.

-

Washes and Elution: Wash the antibody-bound chromatin to remove non-specific binding and then elute the chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align reads to the reference genome, call peaks, and perform downstream analysis to identify regions of protein binding.[8]

Caption: ChIP-Seq Experimental Workflow.

RNA-Sequencing (RNA-Seq)

-

RNA Extraction: Treat cells with (+)-JQ1 or vehicle, and then extract total RNA using a suitable kit, ensuring high purity and integrity.

-

Library Preparation: Deplete ribosomal RNA (rRNA) and construct sequencing libraries from the remaining RNA, which includes mRNA and other non-coding RNAs.

-

Sequencing: Perform high-throughput sequencing of the prepared libraries.

-

Data Analysis: Align the sequencing reads to a reference genome, quantify gene expression levels, and perform differential expression analysis to identify genes that are up- or down-regulated by (+)-JQ1 treatment.[9]

Conclusion

(+)-JQ1 serves as a powerful chemical probe for studying the role of BET proteins in chromatin biology and gene regulation. Its ability to displace BRD4 from chromatin, disrupt super-enhancers, and inhibit transcriptional elongation provides a multi-faceted mechanism for its potent anti-cancer effects. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of BET inhibition. The continued exploration of (+)-JQ1 and its derivatives will undoubtedly yield further insights into the epigenetic control of gene expression and provide new avenues for the development of novel cancer therapies.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. researchgate.net [researchgate.net]

- 4. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The bromodomain inhibitor JQ1 up-regulates the long non-coding RNA MALAT1 in cultured human hepatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

The Cell-Permeable Properties of (+)-JQ-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-JQ-1 is a potent and specific small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] These proteins are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, thereby playing a crucial role in the regulation of gene transcription. By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, this compound displaces these proteins from chromatin, leading to the modulation of gene expression.[2] Its cell-permeable nature is fundamental to its utility as a chemical probe in research and its potential as a therapeutic agent in various diseases, particularly cancer. This technical guide provides an in-depth investigation into the cell-permeable properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing experimental protocols for its study.

Physicochemical and Permeability Data

The ability of this compound to traverse the cell membrane is a key attribute that enables its biological activity in cellular and in vivo models. This property is influenced by its physicochemical characteristics.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₅ClN₄O₂S | [3] |

| Molecular Weight | 456.99 g/mol | [3] |

| Cell Permeability Classification | Moderate | [4] |

| Apparent Permeability (Papp, A-B) in Caco-2 assay | 3.0 (± 0.1) x 10⁻⁶ cm/s | [4] |

| Apparent Permeability (Papp, B-A) in Caco-2 assay | 4.1 (± 0.2) x 10⁻⁶ cm/s | [4] |

Note: The Caco-2 permeability assay is a standard in vitro method to assess the intestinal permeability of a compound. The apparent permeability (Papp) is a measure of the rate of transport across the Caco-2 cell monolayer.[5][6] A Papp value between 1 and 10 x 10⁻⁶ cm/s is generally considered indicative of moderate permeability.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by competitively inhibiting the binding of BET proteins to acetylated histones, thereby displacing them from chromatin.[2] This leads to the altered transcription of a multitude of genes, impacting several key signaling pathways involved in cell proliferation, survival, and inflammation.

BET Inhibition and Transcriptional Regulation

The primary mechanism of this compound involves the disruption of the interaction between BET proteins and acetylated chromatin, leading to the suppression of target gene expression. A key target of this inhibition is the MYC oncogene, whose transcription is often dependent on BRD4.[7]

Caption: Mechanism of this compound action on BET protein-mediated transcription.

Downstream Signaling Pathways

The inhibition of BET proteins by this compound has been shown to modulate several critical downstream signaling pathways:

-

MAPK/NF-κB Pathway: this compound can attenuate inflammatory responses by inhibiting the MAPK and NF-κB signaling pathways. It has been shown to reduce the phosphorylation of key MAPK proteins and inhibit the nuclear translocation of NF-κB.[8][9]

-

VEGF/PI3K/AKT Pathway: In several cancer models, this compound has been demonstrated to suppress tumor growth and angiogenesis by downregulating the VEGF/PI3K/AKT signaling pathway.[10][11][12]

-

Apoptosis Pathways: this compound can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This is often associated with the downregulation of anti-apoptotic proteins and the activation of caspases.[11][13][14][15]

Caption: Overview of major signaling pathways affected by this compound.

Experimental Protocols

The cell-permeable nature of this compound allows for its use in a variety of cell-based assays to probe its biological activity. Below are detailed methodologies for key experiments.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a compound within intact cells. The principle is that a ligand-bound protein is stabilized against thermal denaturation.[16]

Objective: To confirm the binding of this compound to BET proteins in a cellular context.

Materials:

-

Cells of interest (e.g., cancer cell line)

-

This compound (and inactive enantiomer (-)-JQ-1 as a negative control)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies against the target BET protein (e.g., BRD4) and a loading control (e.g., GAPDH)

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with varying concentrations of this compound, (-)-JQ-1, or DMSO for a specified time (e.g., 1-4 hours) at 37°C.

-

Heating Step: After treatment, wash the cells with PBS and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step at 4°C for 3 minutes.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.

-

Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Western Blot Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze equal amounts of protein by SDS-PAGE and Western blotting using antibodies against the target BET protein and a loading control.

Expected Outcome: In the presence of this compound, the target BET protein will be stabilized and remain in the soluble fraction at higher temperatures compared to the vehicle or inactive enantiomer-treated cells.

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of a protein of interest. In the context of this compound, it can be used to demonstrate the displacement of BET proteins from chromatin.[3][17]

Objective: To determine the effect of this compound on the genome-wide occupancy of BET proteins.

Materials:

-

Cells of interest

-

This compound and DMSO

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis and sonication buffers

-

Antibody against the target BET protein (e.g., BRD4) and an IgG control

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for library preparation and next-generation sequencing

Protocol:

-

Cell Treatment and Cross-linking: Treat cells with this compound or DMSO. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-500 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the BET protein of interest or an IgG control overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating. Treat with RNase A and Proteinase K to remove RNA and protein. Purify the DNA.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of enrichment. Compare the binding profiles between this compound and DMSO-treated samples.

Expected Outcome: Treatment with this compound will lead to a significant reduction in the number and intensity of ChIP-seq peaks for the target BET protein, indicating its displacement from chromatin.

Caption: Experimental workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).

RNA Sequencing (RNA-seq)

RNA-seq is a powerful technique to analyze the global transcriptional changes induced by a compound. It is used to identify genes that are up- or down-regulated following treatment with this compound.[18]

Objective: To characterize the transcriptomic landscape following this compound treatment.

Materials:

-

Cells of interest

-

This compound and DMSO

-

RNA extraction kit

-

DNase I

-

RNA quality assessment tools (e.g., Bioanalyzer)

-

Library preparation kit for RNA-seq

-

Next-generation sequencing platform

Protocol:

-

Cell Treatment and RNA Extraction: Treat cells with this compound or DMSO for a desired time period. Harvest the cells and extract total RNA using a suitable kit.

-

RNA Quality Control: Treat the RNA with DNase I to remove any contaminating genomic DNA. Assess the quality and integrity of the RNA.

-

Library Preparation: Prepare sequencing libraries from the high-quality RNA. This typically involves mRNA purification (for poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

-

Data Analysis: Perform quality control of the raw sequencing reads. Align the reads to a reference genome or transcriptome. Quantify gene expression levels and perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to this compound treatment. Perform pathway and gene ontology analysis to understand the biological functions of the differentially expressed genes.

Expected Outcome: RNA-seq analysis will reveal the global changes in gene expression induced by this compound, providing insights into the molecular mechanisms underlying its biological effects.

Caption: Experimental workflow for RNA Sequencing (RNA-seq).

Conclusion

The cell-permeable nature of this compound is a cornerstone of its utility as a powerful tool to investigate the biological roles of BET proteins and as a promising therapeutic candidate. Its ability to readily enter cells allows for the direct modulation of intracellular targets and the subsequent study of a wide array of cellular processes. The experimental protocols detailed in this guide provide a framework for researchers to further explore the multifaceted effects of this important epigenetic inhibitor. Understanding the cell-permeable properties and the downstream consequences of this compound is crucial for advancing our knowledge of gene regulation and for the development of novel therapeutic strategies.

References

- 1. bmbreports.org [bmbreports.org]

- 2. A fast screening model for drug permeability assessment based on native small intestinal extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 3. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective N-terminal BET bromodomain inhibitors by targeting non-conserved residues and structured water displacement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JQ1, a BET inhibitor, controls TLR4-induced IL-10 production in regulatory B cells by BRD4-NF-κB axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BET Inhibitor JQ1 Blocks Inflammation and Bone Destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. JQ1 suppresses tumor growth via PTEN/PI3K/AKT pathway in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The bromodomain inhibitor JQ1 triggers growth arrest and apoptosis in testicular germ cell tumours in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 15. GEO Accession viewer [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. RNA sequencing reveals distinct mechanisms underlying BET inhibitor JQ1-mediated modulation of the LPS-induced activation of BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The bromodomain inhibitor JQ1 up-regulates the long non-coding RNA MALAT1 in cultured human hepatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of (+)-JQ1 on Cell Cycle Progression and Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-JQ1 is a potent and specific small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1] These proteins are epigenetic readers that play a crucial role in regulating gene transcription.[2][3] By competitively binding to the acetyl-lysine recognition pockets of BET proteins, (+)-JQ1 displaces them from chromatin, leading to the modulation of transcriptional programs critical for cell proliferation and survival.[4][5][6] This mechanism underlies its significant anti-tumor activity in a wide range of preclinical cancer models, primarily through the induction of cell cycle arrest and apoptosis.[2][7][8] This technical guide provides an in-depth overview of the effects of (+)-JQ1 on these two fundamental cellular processes, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

The primary mode of action for (+)-JQ1 involves the inhibition of BET proteins, which disrupts the transcriptional activity of key oncogenes. A central target of this inhibition is the MYC proto-oncogene, a master regulator of cell proliferation, growth, and apoptosis.[5][9][10] By preventing BRD4 from binding to the MYC promoter and enhancer regions, (+)-JQ1 effectively downregulates MYC expression.[1][10] This suppression of MYC is a critical event that triggers downstream effects on cell cycle machinery and apoptotic pathways.[9][10]

Impact on Cell Cycle Progression

A consistent cellular response to (+)-JQ1 treatment across numerous cancer types is the induction of cell cycle arrest, most commonly at the G0/G1 phase.[7][9][11] This arrest prevents cancer cells from progressing through the cell division cycle, thereby inhibiting proliferation.[7][12] The arrest is often mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27, and the downregulation of cyclins and cyclin-dependent kinases (CDKs) essential for G1/S transition, like Cyclin D1, CDK4, and CDK6.[7][9]

Quantitative Data: Cell Cycle Arrest

The following tables summarize the dose-dependent effects of (+)-JQ1 on cell cycle phase distribution in various cancer cell lines.

Table 1: Effect of (+)-JQ1 on Cell Cycle Distribution in Ovarian Cancer Cell Lines (24-hour treatment) [7]

| Cell Line | (+)-JQ1 Conc. (nM) | % G1 Phase | % S Phase |

| Hey | 0 | 53 | 18 |

| 1000 | 85 | 8 | |

| SKOV3 | 0 | 58 | 25 |

| 1000 | 75 | 13 |

Table 2: Effect of (+)-JQ1 on Cell Cycle Distribution in Merkel Cell Carcinoma (MCC) Cell Lines (72-hour treatment) [9]

| Cell Line | (+)-JQ1 Conc. (nM) | % G0/G1 Phase | % S Phase |

| MCC-3 | 0 | 55.2 | 35.1 |

| 800 | 78.3 | 12.5 | |

| MCC-5 | 0 | 60.1 | 30.5 |

| 800 | 82.4 | 9.8 |

Table 3: Effect of (+)-JQ1 on Cell Cycle Distribution in Glioma Stem Cells (GSCs) (24-hour treatment) [4]

| Cell Line | (+)-JQ1 Conc. (µM) | % G1 Phase | % S Phase |

| CSC2078 | 0 | 52.3 | 38.1 |

| 0.5 | 69.8 | 20.7 | |

| TS543 | 0 | 55.1 | 35.4 |

| 0.5 | 72.4 | 18.2 |

Impact on Apoptosis

In addition to halting cell cycle progression, (+)-JQ1 is a potent inducer of apoptosis, or programmed cell death, in many cancer models.[4][10][13] The pro-apoptotic effect of (+)-JQ1 is often linked to the downregulation of anti-apoptotic proteins, such as BCL-2, and the upregulation of pro-apoptotic proteins.[11][14] The induction of apoptosis is a key contributor to the tumor-suppressive effects of the compound.[15][16] In some cell types, (+)-JQ1 sensitizes cancer cells to other apoptosis-inducing agents like TRAIL.[17]

Quantitative Data: Apoptosis Induction

The tables below present quantitative data on the induction of apoptosis by (+)-JQ1 in different cancer cell lines, as measured by Annexin V positivity.

Table 4: Apoptosis Induction in Acute Myeloid Leukemia (AML) Cell Lines (48-hour treatment) [18]

| Cell Line | (+)-JQ1 Conc. (nM) | % Annexin V Positive Cells |

| HL-60 | 500 | ~25 |

| U937 | 500 | ~30 |

| MOLM13 | 500 | ~45 |

| MV4-11 | 500 | ~55 |

Table 5: Apoptosis Induction in Testicular Germ Cell Tumor (TGCT) Cell Lines [2]

| Cell Line | (+)-JQ1 Conc. (nM) | Treatment Time (hrs) | % Apoptotic Cells |

| NCCIT | 100 | 16 | ~20 |

| 500 | 16 | ~40 | |

| TCam-2 | 250 | 20 | ~15 |

| 500 | 20 | ~25 |

Signaling Pathways Modulated by (+)-JQ1

The anti-cancer effects of (+)-JQ1 are orchestrated through the modulation of complex signaling networks. The diagrams below, generated using the DOT language, illustrate the key pathways affected by this BET inhibitor.

Caption: Core mechanism of (+)-JQ1 leading to cell cycle arrest and apoptosis.

Caption: (+)-JQ1's impact on the VEGF/PI3K/AKT signaling pathway.[4][19]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are comprehensive protocols for the key experiments used to assess the impact of (+)-JQ1 on cell cycle and apoptosis.

Protocol 1: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is adapted from methodologies described in studies involving (+)-JQ1 and general cell cycle analysis procedures.[4][7][20]

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with (+)-JQ1.

Materials:

-

Cell culture medium and supplements

-

(+)-JQ1 stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

70% Ethanol, ice-cold

-

Propidium Iodide (PI)/RNase Staining Solution

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment (e.g., 1-2.5 x 10^5 cells/well).[4][7] Allow cells to adhere overnight.

-

(+)-JQ1 Treatment: Treat cells with various concentrations of (+)-JQ1 (e.g., 0.05 µM to 1 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).[4][7]

-

Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells for each sample and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging between washes.

-

Fixation: Resuspend the cell pellet gently in 1 mL of ice-cold 70% ethanol while vortexing at a low speed to prevent clumping. Fix the cells overnight at 4°C or for at least 2 hours.[4][20]

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the cells in 500 µL of PI/RNase Staining Solution.[4]

-

Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.[16]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data for at least 10,000-20,000 events per sample. Use software (e.g., ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[4]

Caption: Experimental workflow for cell cycle analysis.

Protocol 2: Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry

This protocol is a synthesis of methods described in (+)-JQ1 literature and standard apoptosis assay protocols.[4][21][22][23]

Objective: To quantify the percentage of apoptotic (early and late) and necrotic cells following treatment with (+)-JQ1.

Materials:

-

Cell culture medium and supplements

-

(+)-JQ1 stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Cycle Analysis protocol.

-

Cell Harvesting: Collect all cells (adherent and floating) as described in step 3 of the previous protocol.

-

Washing: Wash the cells twice with ice-cold PBS.[21]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[21][22]

-

Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[22] Gently vortex the tube.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[21]

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.[22]

-

Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry.[21] Differentiate between cell populations:

Conclusion

(+)-JQ1 robustly impedes cancer cell proliferation by inducing G1 phase cell cycle arrest and promoting apoptosis. Its mechanism of action, centered on the inhibition of BRD4 and the subsequent downregulation of the MYC oncogene, affects multiple downstream signaling pathways. The provided data and protocols offer a comprehensive resource for researchers investigating the therapeutic potential of BET inhibitors. Understanding these fundamental impacts on cell cycle and apoptosis is critical for the continued development of (+)-JQ1 and other epigenetic modulators as anti-cancer agents.

References

- 1. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The bromodomain inhibitor JQ1 triggers growth arrest and apoptosis in testicular germ cell tumours in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. mdpi.com [mdpi.com]

- 7. JQ1 suppresses tumor growth through downregulating LDHA in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JQ1 inhibits tumour growth in combination with cisplatin and suppresses JAK/STAT signalling pathway in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. BET inhibitor JQ1 induces apoptosis of ovarian and endometrial endometrioid carcinoma cells by downregulating c‑Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. cancer.wisc.edu [cancer.wisc.edu]

- 21. Annexin V Staining Protocol [bdbiosciences.com]